

chemical formula of trazolate hydrochloride

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Compound of Interest

Compound Name: *Tramazolate hydrochloride*

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Tramazolate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramazolate hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative with notable anxiolytic and anticonvulsant properties. It functions as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor, exhibiting a unique pharmacological profile that is dependent on the receptor's subunit composition. This document provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies for **tramazolate hydrochloride**.

Chemical and Physical Properties

Tramazolate hydrochloride is the hydrochloride salt of ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.^[1] Its chemical structure and key properties are summarized below.

Property	Value
IUPAC Name	ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Synonyms	ICI 136,753 hydrochloride
Molecular Formula	C ₁₆ H ₂₅ ClN ₄ O ₂
Molecular Weight	340.85 g/mol [1] [2] [3]
CAS Number	1135210-68-2 [1] [2]
Appearance	White crystalline or micro-crystalline solid [3]
Melting Point	144-145 °C [3]
Solubility	Slightly soluble in DMSO and water. [1] [2]

Mechanism of Action

Tracazolate hydrochloride's primary mechanism of action is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[\[2\]](#) Unlike benzodiazepines, tracazolate's effect is highly dependent on the subunit composition of the GABA-A receptor.[\[4\]](#)

GABA-A Receptor Modulation

Tracazolate has been shown to potentiate or inhibit GABA-A receptor function depending on the specific subunits present in the receptor complex.[\[5\]](#) It displays selectivity for receptors containing $\alpha 1$ and $\beta 3$ subunits.[\[2\]](#)[\[4\]](#) The nature of the third subunit (e.g., γ , δ , or ϵ) is a critical determinant of its functional response.[\[3\]](#)[\[5\]](#) For instance, replacement of the $\gamma 2s$ subunit with an ϵ subunit can switch the response from potentiation to inhibition.[\[5\]](#)

The following table summarizes the reported EC₅₀ values for tracazolate's activity on various recombinant GABA-A receptor subtypes.

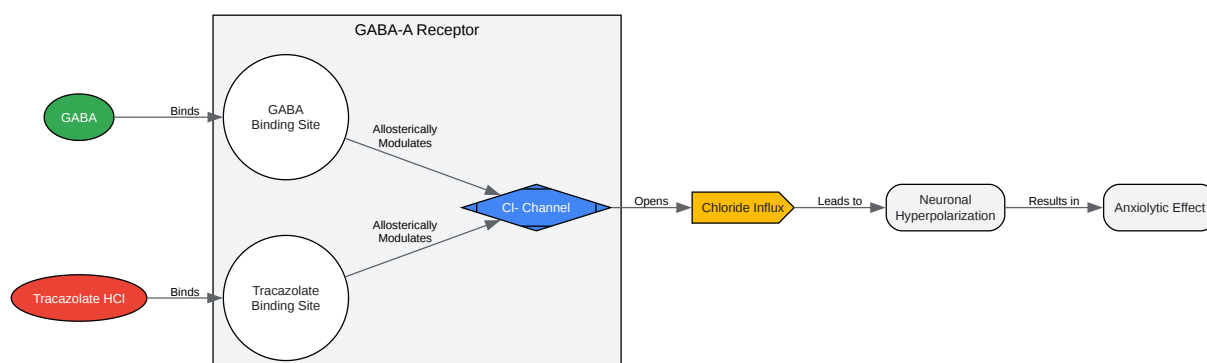
GABA-A Receptor Subtype	Effect	EC ₅₀ (μM)
α ₁ β ₁ γ ₂ S	Potentiation	13.2
α ₁ β ₃ γ ₂	Potentiation	1.5
α ₁ β ₁ ε	Inhibition	4.0
α ₁ β ₃ ε	Inhibition	1.2
α ₁ β ₃	Inhibition	2.7
α ₆ β ₃ γ	Inhibition	1.1

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Tracazolate has also been demonstrated to significantly enhance the maximum current amplitude of α₁β₂δ-containing GABA-A receptors, suggesting a role in modulating extrasynaptic GABAergic transmission.[\[1\]](#)[\[7\]](#)

Signaling Pathway

The interaction of tracazolate with the GABA-A receptor ultimately modulates the influx of chloride ions into the neuron. In the case of potentiation, tracazolate enhances the effect of GABA, leading to a greater influx of chloride ions, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.



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Modulation of the GABA-A Receptor by Tracazolate HCl.

Pharmacokinetics

Pharmacokinetic studies of tracazolate have been conducted in rats and dogs. The compound exhibits good absorption (over 80%) in both species; however, it undergoes extensive metabolism, which results in low bioavailability.[6]

Species	Mean $t_{1/2}$ (β)	Major Route of Excretion
Rat	14 hours	Renal
Dog	10 hours	Renal

Data from studies following single oral and intravenous doses.[6]

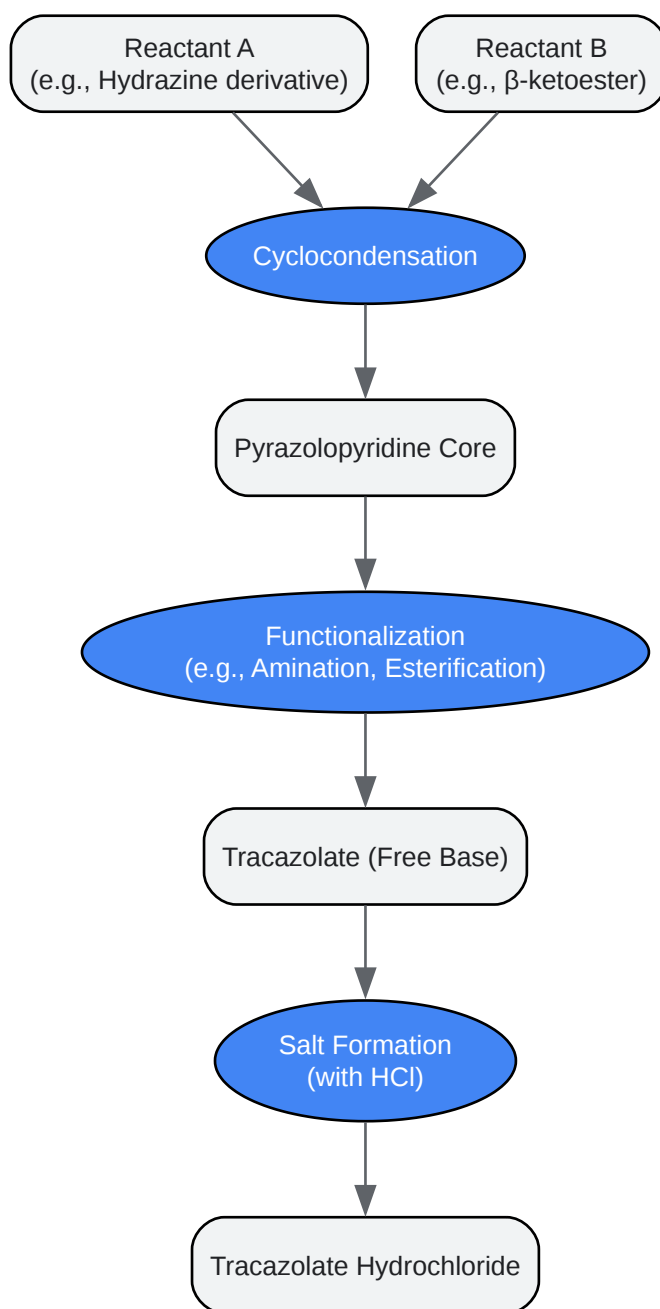
Tracazolate distributes to various tissues, with higher concentrations found in tissues compared to blood.[6] Notably, it is the predominant radioactive compound found in the brain within the

first 6 hours post-administration and persists in fat for up to 96 hours.[6]

Experimental Protocols

Synthesis of Tracazolate Hydrochloride

The synthesis of tracazolate, a pyrazolopyridine derivative, generally involves a multi-step process. While specific proprietary methods may vary, a general approach can be inferred from the synthesis of similar pyrazolopyridine compounds.[8] This often involves the condensation of appropriate precursors to form the core pyrazolopyridine ring structure, followed by functional group modifications and subsequent salt formation. A plausible synthetic workflow is outlined below.



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General Synthetic Workflow for Tracazolate HCl.

A detailed, non-proprietary protocol for a related pyrazolopyridine synthesis involves mixing ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and ammonium acetate in ethanol at room temperature in the presence of a catalyst.[8]

In Vitro GABA-A Receptor Modulation Assay

The functional effects of tracazolate on different GABA-A receptor subtypes are typically assessed using two-electrode voltage-clamp electrophysiology in *Xenopus laevis* oocytes expressing recombinant receptors.[5]

Methodology:

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and injected with cRNAs encoding the desired α , β , and $\gamma/\delta/\epsilon$ subunits of the GABA-A receptor.
- **Electrophysiological Recording:** After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
- **Drug Application:** GABA-evoked currents are measured by applying GABA at various concentrations to the oocyte. To assess the modulatory effects of tracazolate, it is co-applied with GABA.
- **Data Analysis:** The potentiation or inhibition of GABA-evoked currents by tracazolate is quantified by measuring the change in current amplitude. Dose-response curves are generated to determine EC₅₀ values.

In Vivo Anxiolytic Activity Assessment

The anxiolytic properties of tracazolate can be evaluated in rodent models using conflict tests.

Methodology (Vogel Conflict Test):

- **Animal Preparation:** Rats are typically water-deprived for a period (e.g., 48 hours) prior to testing.
- **Apparatus:** The test is conducted in an operant chamber equipped with a drinking spout.
- **Procedure:** Thirsty rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout.
- **Drug Administration:** Animals are administered **tracazolate hydrochloride** or a vehicle control at various doses prior to the test session.

- **Data Collection:** The number of shocks received during the test session is recorded. An increase in the number of shocks taken by the drug-treated group compared to the control group is indicative of an anxiolytic effect.

Conclusion

Tracazolate hydrochloride is a valuable research tool for investigating the pharmacology of the GABA-A receptor. Its unique subunit-dependent mechanism of action distinguishes it from classical benzodiazepines and offers potential avenues for the development of novel therapeutic agents with improved side-effect profiles. Further research is warranted to fully elucidate its clinical potential.

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